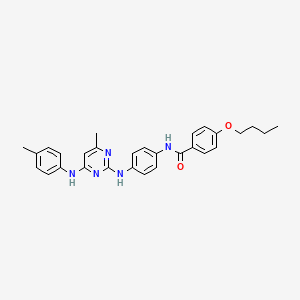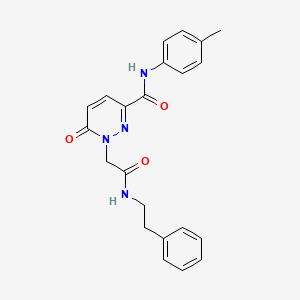![molecular formula C15H14N4 B14969092 2-Cyclobutyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14969092.png)
2-Cyclobutyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the cyclization of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by conversion to the desired compound using phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent reactions mentioned above can be scaled up for industrial synthesis, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclobutyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and dihydro forms of the compound .
Aplicaciones Científicas De Investigación
2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with various molecular targets and pathways. In cancer cells, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This results in the induction of cell apoptosis and cell cycle arrest at the G2/M phase .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the cyclobutyl and phenyl groups.
5-Methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure with a methyl group instead of a cyclobutyl group.
Uniqueness
2-CYCLOBUTYL-7-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to the presence of both cyclobutyl and phenyl groups, which enhance its chemical stability and biological activity.
Propiedades
Fórmula molecular |
C15H14N4 |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
2-cyclobutyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H14N4/c1-2-5-11(6-3-1)13-9-10-16-15-17-14(18-19(13)15)12-7-4-8-12/h1-3,5-6,9-10,12H,4,7-8H2 |
Clave InChI |
LIONBKZDDAFWBY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NN3C(=CC=NC3=N2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14969009.png)



![4-methoxy-N-{2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]butan-2-yl}aniline](/img/structure/B14969026.png)
![N-(2-fluorophenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14969028.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B14969040.png)
![N-(3,5-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969044.png)

![3,4-difluoro-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B14969079.png)

![N-(3-acetylphenyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14969093.png)
![N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2,4-dimethylaniline](/img/structure/B14969103.png)
![4-Fluoro-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B14969108.png)
